2,4-Dinitroaniline

Catalog No.
S563827
CAS No.
97-02-9
M.F
C6H5N3O4
C6H3(NH2)(NO2)2
C6H5N3O4
M. Wt
183.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitroaniline

CAS Number

97-02-9

Product Name

2,4-Dinitroaniline

IUPAC Name

2,4-dinitroaniline

Molecular Formula

C6H5N3O4
C6H3(NH2)(NO2)2
C6H5N3O4

Molecular Weight

183.12 g/mol

InChI

InChI=1S/C6H5N3O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H,7H2

InChI Key

LXQOQPGNCGEELI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N

solubility

less than 0.1 mg/mL at 73° F (NTP, 1992)
SOL IN HOT HYDROCHLORIC ACID
PRACTICALLY INSOL IN COLD WATER; VERY SPARINGLY SOL IN BOILING WATER; 5.8 PARTS SOL IN 100 PARTS 88% ALCOHOL @ 18 °C; 1 PART SOL IN 132.6 PARTS OF 95% ALCOHOL @ 21 °C
Solubility in water: none

Synonyms

2.4-Dinitrobenzenamine

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N

The exact mass of the compound 2,4-Dinitroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 73° f (ntp, 1992)sol in hot hydrochloric acidpractically insol in cold water; very sparingly sol in boiling water; 5.8 parts sol in 100 parts 88% alcohol @ 18 °c; 1 part sol in 132.6 parts of 95% alcohol @ 21 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8731. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of nitroaniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dinitroaniline is a foundational aromatic amine, distinguished by the presence of two nitro groups at the 2- and 4-positions of the aniline ring. This specific substitution pattern makes it a critical precursor in the synthesis of a variety of organic compounds, most notably azo dyes, disperse dyes, and certain pigments. Its utility stems from the reactivity of the amino group in diazotization-coupling reactions, a cornerstone of azo dye manufacturing. The compound is typically prepared through the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, a process that has been optimized for high yield and purity, making it a reliable starting material for industrial and research applications.

Substituting 2,4-Dinitroaniline with its isomers, such as 2,6- or 3,5-dinitroaniline, or with simpler analogs like 4-nitroaniline, is often unfeasible in established synthetic protocols. The specific placement of the nitro groups in the 2- and 4-positions electronically influences the reactivity of the amine, which is critical for predictable outcomes in diazotization and subsequent coupling reactions for dye synthesis. Isomeric impurities can lead to the formation of undesired side products, affecting the final color and performance of dyes. Furthermore, physical properties such as melting point and solubility are distinct for each isomer, impacting processability, purification, and handling. For instance, the high melting point of 2,4-Dinitroaniline (176-180 °C) compared to other related compounds dictates specific processing temperatures. Therefore, for applications requiring high purity and consistent performance, such as in the manufacturing of specific azo dyes or as a well-characterized analytical standard, substitution is not a viable option.

Superior Purity and Yield in Azo Dye Synthesis through Optimized Ammonolysis

A patented process for producing 2,4-Dinitroaniline via the ammonolysis of 4-chloro-1,3-dinitrobenzene demonstrates the achievement of a 98.4% yield. The resulting product has a melting point of 178-179°C and is described as a light yellow solid suitable for direct use as a diazo component in azo dye synthesis without requiring further purification. This contrasts with older methods that often result in lower yields and darker, impure products that are unsuitable for direct use.

Evidence DimensionYield and Purity
Target Compound Data98.4% yield, light yellow color, suitable as a diazo component without purification.
Comparator Or BaselineOlder methods with lower yields and brown, unsuitable product.
Quantified DifferenceSignificantly higher yield and purity, eliminating a purification step.
ConditionsReaction of 4-chloro-1,3-dinitrobenzene with aqueous ammonia at 60-90°C.

This high-yield, high-purity synthesis route ensures a reliable and cost-effective supply of 2,4-Dinitroaniline for downstream applications, particularly in the large-scale production of azo dyes.

Distinct Thermal Properties for Controlled Processing

2,4-Dinitroaniline exhibits a well-defined melting point range of 176-180°C and a high flash point of 224°C. This thermal stability is a critical parameter for safe handling and processing, especially in reactions conducted at elevated temperatures. In contrast, related compounds may have different thermal profiles; for example, 2,4-dinitrophenol has a significantly lower melting point of 112-114°C. The potential for explosive decomposition upon heating necessitates careful control of reaction conditions, and the known thermal properties of 2,4-Dinitroaniline allow for the design of safer manufacturing processes.

Evidence DimensionMelting Point and Flash Point
Target Compound DataMelting Point: 176-180°C; Flash Point: 224°C
Comparator Or Baseline2,4-Dinitrophenol Melting Point: 112-114°C
Quantified DifferenceHigher melting point indicates greater thermal stability under certain processing conditions.
ConditionsStandard atmospheric pressure.

The specific and high melting and flash points of 2,4-Dinitroaniline are crucial for designing safe and efficient industrial processes, allowing for precise temperature control to avoid hazardous decomposition.

Defined Solubility Profile for Selective Crystallization and Formulation

2,4-Dinitroaniline has very low solubility in water (0.06 g/L at 20°C), but is soluble in organic solvents like acetone, ethyl acetate, and alcohols. This differential solubility is advantageous for purification by recrystallization and for its use in non-aqueous reaction media. For instance, in the synthesis of azo dyes, its solubility in organic solvents allows for homogeneous reaction conditions, while its insolubility in water facilitates product isolation and purification. This contrasts with more polar analogs which may have higher water solubility, complicating their separation from aqueous reaction mixtures.

Evidence DimensionSolubility in Water
Target Compound Data0.06 g/L at 20°C
Comparator Or BaselineMore polar analogs with potentially higher water solubility.
Quantified DifferenceVery low water solubility.
Conditions20°C

The specific solubility profile of 2,4-Dinitroaniline allows for straightforward purification and isolation procedures, which is a significant advantage in industrial-scale synthesis.

Precursor for High-Purity Azo and Disperse Dyes

The high purity and reactivity of 2,4-Dinitroaniline make it an excellent choice as a diazo component in the synthesis of specific azo and disperse dyes. Its use leads to predictable color outcomes and consistent dye quality, which is essential for applications in textiles, printing inks, and toners.

Intermediate in the Synthesis of Specialty Chemicals

Beyond dyes, 2,4-Dinitroaniline serves as a versatile intermediate for a range of other organic compounds. Its amino group can be further functionalized, and the nitro groups can be reduced to corresponding amines, opening pathways to various substituted benzene derivatives used in pharmaceuticals and other specialty chemicals.

Starting Material for Herbicides and Pesticides

The dinitroaniline scaffold is the basis for a class of herbicides. While many commercial herbicides are 2,6-dinitroanilines, the 2,4-isomer is also a valuable starting material for the synthesis of novel agrochemicals.

Physical Description

2,4-dinitroaniline appears as yellow powder or crystals with a musty odor. Sinks in water. (USCG, 1999)
YELLOW NEEDLE-LIKE CRYSTALS OR GREENISH-YELLOW PLATES OR BRIGHT YELLOW SOLID WITH CHARACTERISTIC ODOUR.

Color/Form

YELLOW NEEDLES FROM DIL ACETONE, GREENISH-YELLOW PLATES FROM ALCOHOL.

XLogP3

1

Boiling Point

333.6 °C
56.7 °C

Flash Point

435 °F (NTP, 1992)
435 °F (CLOSED CUP)
222-224 °C c.c.

Vapor Density

6.31 (NTP, 1992) (Relative to Air)
6.31 (AIR= 1)

Density

1.615 at 59 °F (USCG, 1999)
1.615 g/ml @ 14 °C
1.62 g/cm³

LogP

log Kow= 1.84 (est)
1.84 (estimated)

Odor

Musty odo

Melting Point

349 to 352 °F (NTP, 1992)
180.0 °C
187.5-188 °C
187-188 °C

UNII

5BI780R6W6

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

5.94X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

97-02-9

Associated Chemicals

2,3-Dinitroaniline;602-03-9
2,6-Dinitroaniline;606-22-4
3,5-Dinitroaniline;618-87-1

Wikipedia

2,4-dinitroaniline

Methods of Manufacturing

REACTION OF 2,4-DINITROCHLOROBENZENE WITH AMMONIA
NITRATION OF PARA-NITROANILINE WITH HOT MIXED ACID.

General Manufacturing Information

Benzenamine, 2,4-dinitro-: ACTIVE

Analytic Laboratory Methods

THE GASEOUS EMISSIONS FORMED DURING CHLORINATION OF 2,4-DINITROANILINE BY SODIUM PERCHLORATE IN AN AQ SOLN WERE ANALYZED BY GAS CHROMATOGRAPHY.
THE DIRECT APPLICATION OF FUSED SILICA CAPILLARY COLUMN CHROMATOGRAPHY/MASS SPECTROMETRY TO SUBSTANCES INCLUDING A NUMBER OF NITRO-SUBSTITUTED ANILINES IN ENVIRONMENTAL SAMPLES IS PRESENTED. SAMPLES INCLUDE VENT EMISSIONS FROM A FUNGICIDE MANUFACTURING PROCESS AND CONTAMINATED SOIL AND WATER SAMPLES FROM 2 METROPOLITAN BOSTON CONSTRUCTION SITES.
Liquid chromatographic determination of 2,4-dinitroaniline and 2-naphthol in D & C Orange No 17.
A detailed evaluation of gas chromatography and high-performance liquid chromatography methods for the determination of anilines in aqueous media was conducted. An optimized analytical approach based on gas chromatography with thermionic N-P selective detection was described. This method determined a variety of anilines at the low ppb level in industrial aqueous discharges, and effluents from publicly owned treatment works. Method performance data for authentic environmental samples were presented. Analytical precision was generally 5-15% relative standard deviation and recoveries were generally /about/ 75%.
For more Analytic Laboratory Methods (Complete) data for 2,4-DINITROANILINE (6 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry, well ventilated location. Separate from acids and oxidizing materials. Detached storage must be used.
MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Dates

Last modified: 08-15-2023

Insulinotropic action of 2, 4-dinitroanilino-benzoic acid through the attenuation of pancreatic beta-cell lesions in diabetic rats

Humera Jahan, M Iqbal Choudhary, Mehwish Manzoor, Khalid Mohammad Khan, Shahnaz Perveen, Atta-Ur-Rahman
PMID: 28625491   DOI: 10.1016/j.cbi.2017.06.015

Abstract

Beta cell destruction plays a key role in the pathogenesis of type 1 diabetes mellitus. It has also been argued that beta-cell mass is compromised in some cases of type 2 diabetes, although this is still debated. Currently, the failure of oral antidiabetic insulin secretagogue drugs to properly manage type 2 diabetes demands novel approaches for the treatment of this condition. The aim of the present study was to investigate the in vitro and in vivo antidiabetic effect in STZ-induced diabetic rats, and maximum tolerated dose (MTD) safety of novel anthranilic acid derivative, 2, 4-dinitroanilino-benzoic acid (1). Anthranilic acid derivative 1 was also evaluated for insulinotropic action on STZ-mediated pancreatic beta-cell lesions in diabetic rats. During an eight week study, oral glucose tolerance test, fasting blood glucose, and serum insulin levels, and pancreatic insulin contents were measured in four different groups of Wistar rats; control, STZ-induced diabetic, gliclazide-treated, and anthranilic acid derivative-treated diabetic rats. Beta-cell number and islet area were also quantified, and immunohistochemical study was performed. In vitro studies in cells showed that 2, 4-dinitroanilino-benzoic acid (1) did not adversely effect the cells viability. We found that the derivative 1 significantly improved the glucose tolerance, fasting blood glucose, and HbA1c levels, serum insulin levels, and pancreatic insulin contents (P < 0.05), comparable to gliclazide-treated group. The derivative 1 exhibited a significant insulinotropic action on diabetic pancreas, and caused an increased immunoreactivity for insulin, as compared to gliclazide-treated group. Together these results suggest that treatment of diabetic rats with 2, 4-dinitroanilino-benzoic acid (1) improved the glucose tolerance, fasting blood glucose, and HbA1c levels most probably by restoring the functional activities of the pancreas via its insulinotropic action. This indicates that the derivative 1 can serve as lead for the treatment of diabetes caused by low insulin levels.


Genotoxic and cytotoxic effects of flumetralin in human peripheral blood lymphocytes in vitro

Ayşe Yavuz Kocaman, Sevcan Bucak
PMID: 26319234   DOI: 10.1177/0748233715595142

Abstract

Flumetralin, a synthetic plant growth regulator with herbicidal activity belonging to the 2,6-dinitroaniline class of chemicals, has been evaluated for its ability to induce genotoxicity in human peripheral blood lymphocytes (PBLs). The potential genotoxic and cytotoxic effects of flumetralin were investigated in vitro by chromosome aberration (CA) and cytokinesis-block micronucleus assays. Human PBLs were treated with 125, 250, 500, and 1000 µg/mL flumetralin for 24 and 48 h. Flumetralin statistically significantly increased the frequency of structural CAs at the three highest concentrations (250, 500, and 1000 µg/mL) for both treatment periods (24 and 48 h) when compared with both the negative and solvent controls. In addition, micronucleus formation was significantly induced at higher concentrations (250, 500, and 1000 µg/mL) for 24 h and at 125 and 500 µg/mL of flumetralin for the 48-h treatment period compared with the controls. Because of the excessive cytostatic effects of flumetralin, binuclear cells could not be detected sufficiently at the highest two concentrations (500 and 1000 µg/mL) for the 48-h treatment period. Furthermore, flumetralin significantly decreased the mitotic index and nuclear division index for all concentrations and treatment times compared with the control groups. The present results indicate that flumetralin was clastogenic and cytotoxic/cytostatic to human PBLs. This study presents the first report of the genotoxic and cytotoxic properties of flumetralin.


Design and Synthesis of Quenched Activity-based Probes for Diacylglycerol Lipase and α,β-Hydrolase Domain Containing Protein 6

E J van Rooden, M Kohsiek, R Kreekel, A C M van Esbroeck, A M C H van den Nieuwendijk, A P A Janssen, R J B H N van den Berg, H S Overkleeft, M van der Stelt
PMID: 29901868   DOI: 10.1002/asia.201800452

Abstract

Diacylglycerol lipases (DAGL) are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol. The fluorescent activity-based probes DH379 and HT-01 have been previously shown to label DAGLs and to cross-react with the serine hydrolase ABHD6. Here, we report the synthesis and characterization of two new quenched activity-based probes 1 and 2, the design of which was based on the structures of DH379 and HT-01, respectively. Probe 1 contains a BODIPY-FL and a 2,4-dinitroaniline moiety as a fluorophore-quencher pair, whereas probe 2 employs a Cy5-fluorophore and a cAB40-quencher. The fluorescence of both probes was quenched with relative quantum yields of 0.34 and 0.0081, respectively. The probes showed target inhibition as characterized in activity-based protein profiling assays using human cell- and mouse brain lysates, but were unfortunately not active in living cells, presumably due to limited cell permeability.


Inclusion complexes of β-cyclodextrin-dinitrocompounds as UV absorber for ballpoint pen ink

Krishnan Srinivasan, S Radhakrishnan, Thambusamy Stalin
PMID: 24813164   DOI: 10.1016/j.saa.2014.03.021

Abstract

2,4-Dinitrophenol (2,4-DNP), 2,4-dinitroaniline (2,4-DNA), 2,6-dinitroaniline (2,6-DNA) and 2,6-dinitrobenzoic acid (2,6-DNB) has appeared for the UV absorption bands in different wavelength region below 400 nm, a combination of these dinitro aromatic compounds gave the broad absorption spectra within the UV region. The absorption intensities have been increased by preparation of the inclusion complex of dinitro compounds with β-cyclodextrin (β-CD). Prepared inclusion complexes are used to improve the UV protection properties of the ball point pen ink against photo degradation. The formation of solid inclusion complexes was characterized by FT-IR, and (1)H NMR spectroscopy. The UV protecting properties of these inclusion complexes were calculated their sun protection factor (SPF) is also discussed. The stability of the ballpoint pen ink has been confirmed by UV-Visible spectroscopic method.


Preparation and characterizations of solid/aqueous phases inclusion complex of 2,4-dinitroaniline with β-cyclodextrin

Thambusamy Stalin, Krishnan Srinivasan, Krishnamoorthy Sivakumar, S Radhakrishnan
PMID: 24702920   DOI: 10.1016/j.carbpol.2014.01.091

Abstract

The formation of host-guest inclusion complex of 2,4-dinitroaniline (2,4-DNA) with nano-hydrophobic cavity of β-cyclodextrin (β-CD) in solution phase were studied by UV-visible spectrophotometer and electrochemical method (Cyclic Voltammetry, CV). The prototropic behaviors of 2,4-DNA with and without β-CD was studied by spectrophotometrically. The binding constant of the inclusion complex at 303K was calculated using Benesi-Hildebrand plot and thermodynamic parameter (ΔG) were also calculated. The inclusion complex formation between β-CD and 2,4-DNA was confirmed by (1)H NMR, 2D ROESY NMR, FT-IR, XRD and SEM analysis. The 2,4-DNA:β-CD inclusion complex was obtained by molecular docking studies and it was good correlation with the results obtained through experimental methods.


Synthesis, in vitro cytotoxicity and radiosensitizing activity of novel 3-[(2,4-dinitrophenylamino)alkyl] derivatives of 5-fluorouracil

Ali Khalaj, Khosrou Abdi, Seyed Nasser Ostad, Mohammad Reza Khoshayand, Navid Lamei, Hasan Ali Nedaie
PMID: 23964692   DOI: 10.1111/cbdd.12211

Abstract

Previously, it was reported that 3[3-(2,4-dinitrophenylamino)-propyl]-5-fluorouracil 8c unlike its components 5-fluorouracil (5-FU) 6 and 2,4-dinitroaniline 2 in HT-29 cells under aerobic conditions had no cytotoxicity but showed radiosensitizing activity. In this study several analogues of 8c differing in the number of linking methylene groups were prepared and tested for in vitro cytotoxicity and radiosensitizing activity under both aerobic and hypoxic conditions. Tethered compound 8a was prepared in one pot by the reaction of 5-FU 6 with paraformaldehyde and 2,4-dinitroaniline 2 in the presence of the concentrated hydrochloric acid, and compounds 8b-f were prepared by the reaction of N-(bromoalkyl)-2,4-dinitrobenzeneamines 5b-f with 1-(t-butoxycarbonyl)-5-fluorouracil 7 followed by hydrolysis of the protecting group. The cytotoxicity of the tested compounds were measured by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and propidium iodide (PI)-digitonin assays and values of sensitization enhancement ratio (SER) as a measure of the radiosensitizing activity were measured from radiation survival curves in the absence and presence of each sensitizer for 37% survival respectively. Results showed that tethered compounds 8a-f induced time- and concentration-dependent cytotoxicity under hypoxia but had no significant effect under aerobic conditions. These compounds also showed selective and concentration-dependent radiocytotoxicity under hypoxic conditions.


Vibrational sum-frequency generation activity of a 2,4-dinitrophenyl phospholipid hybrid bilayer: retrieving orientational parameters from a DFT analysis of experimental data

Dan Lis, Julien Guthmuller, Benoît Champagne, Christophe Humbert, Bertrand Busson, André Peremans, Francesca Cecchet
PMID: 23554335   DOI: 10.1002/cphc.201201063

Abstract

The vibrational nonlinear activity of films of 2,4-dinitrophenyl phospholipid (DNP) at the solid interface is measured by sum-frequency generation spectroscopy (SFG). Hybrid bilayers are formed by a Langmuir-Schaefer approach in which the lipid layer is physisorbed on top of a self-assembled monolayer of dodecanethiol on Pt with the polar heads pointing out from the surface. The SFG response is investigated in two vibrational frequency domains, namely, 3050-2750 and 1375-1240 cm(-1). The first region probes the CH stretching modes of DNP films, and the latter explores the vibrational nonlinear activity of the 2,4-dinitroaniline moiety of the polar head of the lipid. Analysis of the CH stretching vibrations suggests substantial conformational order of the aliphatic chains with only a few gauche defects. To reliably assign the detected SFG signals to specific molecular vibrations, DFT calculations of the IR and Raman activities of molecular models are performed and compared to experimental solid-state spectra. This allows unambiguous assignment of the observed SFG vibrations to molecular modes localized on the 2,4-dinitroaniline moiety of the polar head of DNP. Then, SFG spectra of DNP in the 1375-1240 cm(-1) frequency range are simulated and compared with experimental ones, and thus the 1,4-axis of the 2,4-dinitrophenyl head is estimated to have tilt and rotation angles of 45±5° and 0±30°, respectively.


[Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity]

S P Ozheredov, A I Emets, V N Brytsun, I P Ozheredova, M O Lozinskiĭ, Ia B Blium
PMID: 20458960   DOI:

Abstract

The results of Allium-test screening of new 2,4- and 2,6-dinitroaniline derivates on antimitotic activity and phytotoxicity are presented in the work. It is revealed that all studied compounds which are derivates of 2,4-dinitroaniline, 2,6-dinitro-(4-fluoromethyl)-aniline as well as (methylsulfonyl) nitrobenzol, can evoke a change in mitotic index value, an appearance of cytogenetic damages and also have phytotoxic effect on Allium cepa seedling roots. On data obtained the continuation of investigation the action of N-(2,4-dinitrophenyl)-orto-aminobenzoic acid, N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)-aniline and 1-methylsulfonyl-3-nitrobenzol as potential herbicides is proposed.


Genetically Encoded Ratiometric RNA-Based Sensors for Quantitative Imaging of Small Molecules in Living Cells

Rigumula Wu, Aruni P K K Karunanayake Mudiyanselage, Fatemeh Shafiei, Bin Zhao, Yousef Bagheri, Qikun Yu, Kathleen McAuliffe, Kewei Ren, Mingxu You
PMID: 31591798   DOI: 10.1002/anie.201911799

Abstract

Precisely determining the intracellular concentrations of metabolites and signaling molecules is critical in studying cell biology. Fluorogenic RNA-based sensors have emerged to detect various targets in living cells. However, it is still challenging to apply these genetically encoded sensors to quantify the cellular concentrations and distributions of targets. Herein, using a pair of orthogonal fluorogenic RNA aptamers, DNB and Broccoli, we engineered a modular sensor system to apply the DNB-to-Broccoli fluorescence ratio to quantify the cell-to-cell variations of target concentrations. These ratiometric sensors can be broadly applied for live-cell imaging and quantification of metabolites, signaling molecules, and other synthetic compounds.


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